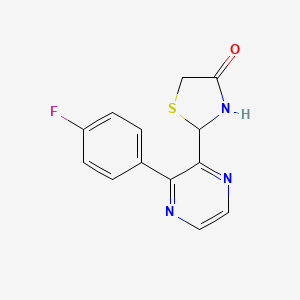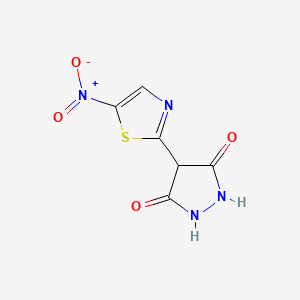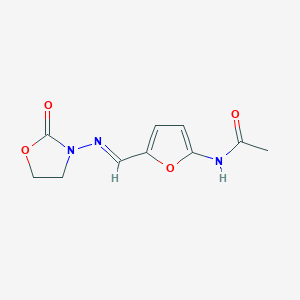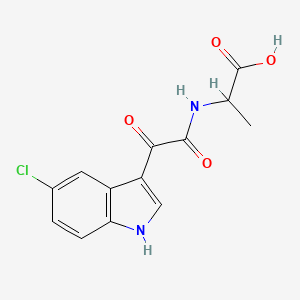
5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an ethyl acetate group attached to a pyrimidine ring substituted with an isopropoxybenzyl group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and urea under acidic or basic conditions.
Substitution with Isopropoxybenzyl Group: The pyrimidine intermediate is then subjected to a nucleophilic substitution reaction with 4-isopropoxybenzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the resulting compound with ethyl acetate under reflux conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine ring positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(2-(4-methoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate: Similar structure but with a methoxy group instead of an isopropoxy group.
Ethyl 2-(2-(4-chlorobenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate: Contains a chlorobenzyl group, leading to different chemical properties and reactivity.
The uniqueness of Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate lies in its specific substituents, which impart distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
64678-02-0 |
|---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 2-[4-methyl-6-oxo-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C19H24N2O4/c1-5-24-18(22)11-16-13(4)20-17(21-19(16)23)10-14-6-8-15(9-7-14)25-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,20,21,23) |
InChI Key |
VTDTUEKOXVDUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(NC1=O)CC2=CC=C(C=C2)OC(C)C)C |
solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


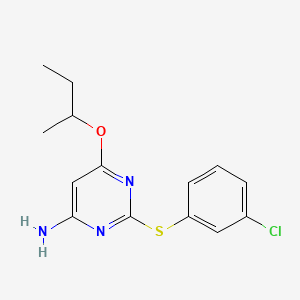
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
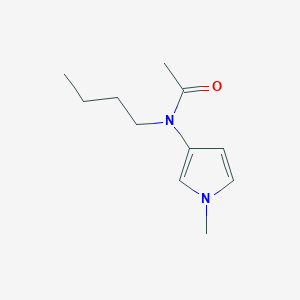
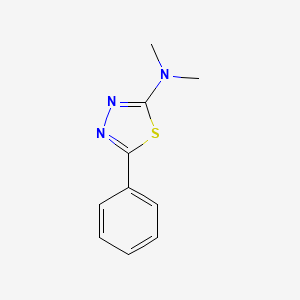
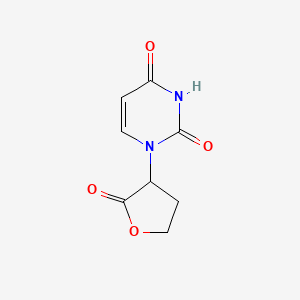
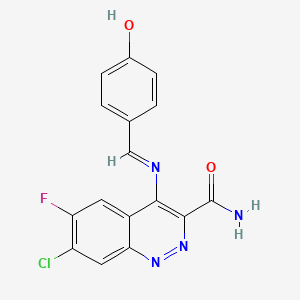

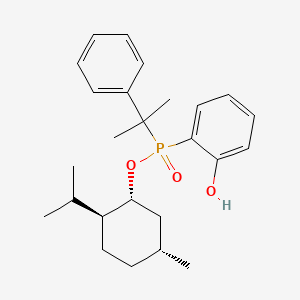
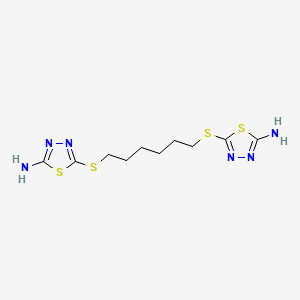
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)
